molecular formula C20H17FOS B3119470 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 251307-35-4

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No. B3119470
CAS RN: 251307-35-4
M. Wt: 324.4 g/mol
InChI Key: UFEHJZPYPTXTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C20H17FOS . It is also known as "Benzenemethanol, α-[[(4-fluorophenyl)thio]methyl]-α-phenyl-" .


Molecular Structure Analysis

The InChI code for “2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol” is "1S/C20H17FOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2" . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol” is 324.42 . Unfortunately, there is no further information available on its physical and chemical properties.

Scientific Research Applications

Antibacterial Activity

The title compound exhibits antibacterial properties, making it a potential candidate for combating bacterial infections. Researchers have investigated its effectiveness against various bacterial strains, and preliminary results are promising. Further studies are needed to explore its mechanism of action and optimize its antibacterial potential .

Organic Synthesis and Medicinal Chemistry

The synthesis of this compound involves several steps, including the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde. Its unique structure and functional groups make it an interesting target for organic chemists. Medicinal chemists explore modifications to enhance its bioactivity and optimize drug-like properties.

Sarac, K. et al. “Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one.” Russian Journal of Organic Chemistry, 56(3), 119–128 (2020). Read more

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEHJZPYPTXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

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